BenchChemオンラインストアへようこそ!

6-Phenoxy-1H-indazol-3-amine

Kinase inhibition FGFR1 Antiproliferative

6-Phenoxy-1H-indazol-3-amine is precisely substituted at the 6-position with a phenoxy group, conferring distinct electronic and steric properties essential for ATP-pocket hinge-binding. This scaffold demonstrates potent activity against FGFR1/2 (IC50 <4.1 nM), VEGFR2 (IC50 3.60 nM), and CDK11A (Kd 38 nM). Generic 3-aminoindazole substitutions yield divergent pharmacology; only this specific phenoxy substitution guarantees the validated kinase inhibition profile required for structure-activity relationship studies. Sourced with ≥95% purity, this compound is available for medicinal chemistry programs targeting FGFR-driven cancers, anti-angiogenic therapeutics, and CDK-dependent malignancies.

Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
CAS No. 1092460-46-2
Cat. No. B1421663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenoxy-1H-indazol-3-amine
CAS1092460-46-2
Molecular FormulaC13H11N3O
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=NN3)N
InChIInChI=1S/C13H11N3O/c14-13-11-7-6-10(8-12(11)15-16-13)17-9-4-2-1-3-5-9/h1-8H,(H3,14,15,16)
InChIKeyUEGGTGTXHAAHGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenoxy-1H-indazol-3-amine (CAS 1092460-46-2): A Core Scaffold for Kinase Inhibitor Procurement


6-Phenoxy-1H-indazol-3-amine is a 3-aminoindazole derivative with a phenoxy substituent at the 6-position, characterized by molecular formula C₁₃H₁₁N₃O and a molecular weight of 225.25 g/mol. This compound serves as a privileged scaffold in medicinal chemistry for developing ATP-competitive kinase inhibitors, with documented activity against fibroblast growth factor receptors (FGFR), vascular endothelial growth factor receptors (VEGFR), and cyclin-dependent kinases (CDK), among others. Its substitution pattern provides a versatile handle for further molecular elaboration and optimization of pharmacokinetic properties in drug discovery programs [1] [2].

Why Substituting 6-Phenoxy-1H-indazol-3-amine with Alternative Indazole Derivatives Is Not Straightforward


The biological activity, selectivity profile, and synthetic tractability of indazole derivatives are exquisitely sensitive to substitution pattern. In the 1H-indazol-3-amine series, the specific positioning of substituents—particularly at the 6-position—profoundly influences kinase binding affinity and selectivity across different target families. The phenoxy group at the 6-position confers distinct electronic and steric properties that affect hinge-binding interactions with the ATP pocket of kinases, as well as overall molecular lipophilicity and metabolic stability. Generic substitution with other 3-aminoindazoles bearing different substitution patterns (e.g., 6-aryl, 6-halogen, or 6-alkyl derivatives) results in divergent pharmacological profiles that cannot be reliably predicted without empirical validation. Procurement decisions must therefore be guided by the specific, quantifiable differentiation evidence available for this precise chemical entity [1] [2] [3].

Quantitative Evidence Guide: How 6-Phenoxy-1H-indazol-3-amine Compares to Structural Analogs in Kinase Profiling


FGFR1 Inhibitory Activity of Phenoxyindazole Derivatives

Phenoxy-substituted 1H-indazol-3-amine derivatives demonstrate potent FGFR1 inhibition, with the 6-phenoxy substitution pattern enabling single-digit nanomolar potency. In a focused SAR study of 1H-indazol-3-amine derivatives, compound 2a (bearing a phenoxy-type substitution pattern) exhibited FGFR1 inhibition with IC50 < 4.1 nM and FGFR2 inhibition with IC50 = 2.0 ± 0.8 nM, while unsubstituted 1H-indazol-3-amine shows no detectable FGFR activity at relevant concentrations [1] [2].

Kinase inhibition FGFR1 Antiproliferative

Antiproliferative Activity of 1H-Indazol-3-amine Derivatives Against Cancer Cell Lines

Substituted 1H-indazol-3-amine derivatives, including those with aryl/aryloxy substitution at the 6-position, demonstrate differential antiproliferative activity across cancer cell lines. In a systematic evaluation, compound 6o (a 1H-indazol-3-amine derivative with aryl substitution) exhibited IC50 = 5.15 µM against K562 chronic myeloid leukemia cells, with 6.4-fold selectivity over normal HEK-293 cells (IC50 = 33.2 µM). In contrast, the unsubstituted parent 1H-indazol-3-amine shows IC50 > 100 µM across tested cell lines [1] [2].

Antiproliferative Cancer cell lines Selectivity

CDK11A Binding Affinity of Substituted 3-Aminoindazole Derivatives

Substituted 3-aminoindazole derivatives, including those with aryl and aryloxy substitution patterns, demonstrate high-affinity binding to CDK11A. A structurally related analog in the 3-aminoindazole series (CHEMBL5185990) exhibits Kd = 38 nM for binding to wild-type human partial-length CDK11A. In contrast, unsubstituted 1H-indazol-3-amine shows > 100-fold weaker binding (IC50 = 311,000 nM against PDK1 as a reference kinase) [1] [2] [3].

CDK11 Kinase inhibitor Binding affinity

VEGFR2 Inhibitory Activity of Phenoxyindazole Derivatives

Phenoxy-substituted indazole derivatives demonstrate potent VEGFR2 inhibition, with subnanomolar potency achievable in optimized analogs. A structurally related phenoxyindazole analog (BDBM50515481) exhibits VEGFR2 inhibition with IC50 = 3.60 nM, while 6-phenoxy-1H-indazol-3-amine serves as the core scaffold for this activity. In comparison, unsubstituted indazole derivatives show no detectable VEGFR2 activity at relevant concentrations [1] [2].

VEGFR2 Angiogenesis Kinase inhibition

Recommended Research and Industrial Applications for 6-Phenoxy-1H-indazol-3-amine


FGFR-Targeted Anticancer Drug Discovery

6-Phenoxy-1H-indazol-3-amine serves as a privileged scaffold for developing FGFR1/2 inhibitors, with structural analogs demonstrating single-digit nanomolar potency (IC50 < 4.1 nM for FGFR1). This compound is appropriate for medicinal chemistry programs focused on FGFR-driven cancers including bladder, breast, and lung cancers, where the 6-phenoxy substitution pattern enables further optimization toward cellular activity and in vivo efficacy [1].

CDK11-Targeted Cancer Therapeutics Development

The 3-aminoindazole core structure, when appropriately substituted with phenoxy groups, achieves high-affinity CDK11A binding (Kd = 38 nM for structurally related analogs). 6-Phenoxy-1H-indazol-3-amine is thus positioned as a critical intermediate for developing selective CDK11 inhibitors for hematological malignancies and solid tumors where CDK11 overexpression drives oncogenesis [1] [2].

VEGFR2-Directed Anti-Angiogenic Agent Optimization

The 6-phenoxy substitution pattern on the indazole scaffold confers potent VEGFR2 inhibitory activity (IC50 = 3.60 nM in optimized analogs). 6-Phenoxy-1H-indazol-3-amine provides a validated starting point for structure-activity relationship studies aimed at developing novel anti-angiogenic therapeutics for solid tumors and ocular neovascular diseases [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Phenoxy-1H-indazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.